molecular formula C14H20O B1581848 3-(4-isobutylphenyl)-2-methylpropanal CAS No. 6658-48-6

3-(4-isobutylphenyl)-2-methylpropanal

Cat. No.: B1581848
CAS No.: 6658-48-6
M. Wt: 204.31 g/mol
InChI Key: YLIXVKUWWOQREC-UHFFFAOYSA-N
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Description

3-(4-isobutylphenyl)-2-methylpropanal is an organic compound with the molecular formula C12H16O. It is a derivative of cumene, featuring a propionaldehyde group attached to the para position of the cumene ring. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinct aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-2-methylpropanal typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of cumene with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the Friedel-Crafts alkylation under controlled conditions. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(p-Cumenyl)-2-methylpropionic acid.

    Reduction: 3-(p-Cumenyl)-2-methylpropanol.

    Substitution: 3-(p-Bromocumenyl)-2-methylpropionaldehyde.

Scientific Research Applications

3-(4-isobutylphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its aromatic properties that can enhance drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aromatic profile.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-2-methylpropanal involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Cumenyl)-1-dimethylurea: A herbicide known for its use in controlling weeds.

    3-(p-Cumenyl)propionaldehyde: Another aldehyde derivative with similar aromatic properties.

Uniqueness

3-(4-isobutylphenyl)-2-methylpropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aromatic ring with an aldehyde group makes it versatile for various applications, from chemical synthesis to biological research.

Properties

IUPAC Name

2-methyl-3-[4-(2-methylpropyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIXVKUWWOQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052346
Record name 3-(p-Cumenyl)-2-methylpropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .alpha.-methyl-4-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6658-48-6
Record name Silvial
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URL https://commonchemistry.cas.org/detail?cas_rn=6658-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanal, alpha-methyl-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006658486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanal, .alpha.-methyl-4-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(p-Cumenyl)-2-methylpropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-cumenyl)-2-methylpropionaldehyde
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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